![molecular formula C14H11N5O B2715565 2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetonitrile CAS No. 955781-67-6](/img/structure/B2715565.png)
2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetonitrile
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Description
Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .
Synthesis Analysis
Substituted 5-aminopyrazoles are classic synthons in the construction of the pyrazolopyridine system. Syntheses employing them are widely represented by both traditional and microwave-assisted reactions for the preparation of pyrazolo[3,4-b]pyridines .Scientific Research Applications
- CDK2 Inhibition : CDK2 (cyclin-dependent kinase 2) is an appealing target for cancer treatment. Pyrazolo[3,4-b]pyridines have shown promising inhibitory activity against CDK2, selectively targeting tumor cells . This property makes them potential candidates for developing anticancer drugs.
Synthetic Chemistry and Substitution Patterns
Understanding the substituents on the pyrazolo[3,4-b]pyridine scaffold is crucial for designing novel derivatives. Notably:
- Diversity of Substituents : Researchers have explored various substituents at positions N1, C3, C4, C5, and C6. These modifications impact the compound’s biological activity and pharmacokinetics .
Biomedical Applications
Pyrazolo[3,4-b]pyridines find applications beyond drug discovery:
- Biological Activity : These compounds exhibit diverse biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects. Researchers continue to explore their potential in treating various diseases .
Computational Studies
In silico studies have been conducted to predict pharmacokinetic properties and drug-likeness. These insights guide further research and development .
One-Pot Synthesis
Efficient synthetic methods are essential for accessing pyrazolo[3,4-b]pyridines:
- One-Pot Synthesis : Researchers have developed one-pot, two-step methods for synthesizing these compounds. For example, a facile synthesis of new 6,7-dihydro-1H-pyrazolo[3,4-b]quinolines has been reported .
Structure-Activity Relationships
Understanding the relationship between structure and activity is crucial:
- Hydroxy Tautomer : The keto tautomer with a hydroxy group shows the use of ester groups during pyridine ring formation, leading to pyridone derivatives. This knowledge informs further design and optimization .
properties
IUPAC Name |
2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O/c1-10-12-9-16-19(11-5-3-2-4-6-11)13(12)14(20)18(17-10)8-7-15/h2-6,9H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIUKJDPOFKXWQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetonitrile |
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